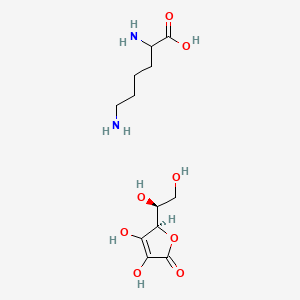

DL-Lysin L-ascorbate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

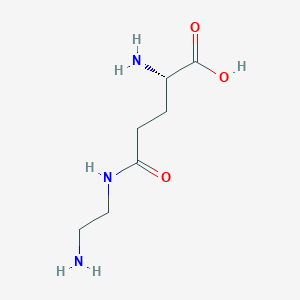

DL-Lisina L-ascorbato es un compuesto formado por la combinación de DL-lisina y ácido L-ascórbico. Es una sal mixta con la fórmula química C12H22N2O8 y un peso molecular de 322.31 g/mol . Este compuesto aparece como un polvo cristalino blanco o cristales y es soluble en agua pero solo ligeramente soluble en etanol . Se utiliza comúnmente como suplemento nutricional debido a sus propiedades beneficiosas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: DL-Lisina L-ascorbato se puede sintetizar mediante la reacción de DL-lisina con ácido L-ascórbico en condiciones controladas. La reacción generalmente implica disolver ambos componentes en agua y permitir que reaccionen a un pH y temperatura específicos para formar la sal deseada. El producto resultante se purifica luego mediante cristalización .

Métodos de Producción Industrial: En entornos industriales, la producción de DL-Lisina L-ascorbato implica reacciones a gran escala en reactores donde DL-lisina y ácido L-ascórbico se mezclan en proporciones estequiométricas precisas. Las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto. El producto final se somete luego a filtración, secado y empaque para uso comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones: DL-Lisina L-ascorbato experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen dehidroascorbato, monodehidroascorbato y varios derivados sustituidos dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

DL-Lisina L-ascorbato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de DL-Lisina L-ascorbato implica su papel como antioxidante y su participación en diversas vías bioquímicas. Como donante de electrones, ayuda en la reducción de las especies reactivas del oxígeno y facilita la actividad de las enzimas que contienen hierro . El compuesto también ayuda en la transferencia de hierro entre diferentes compartimentos del cuerpo, contribuyendo a la homeostasis del hierro . Además, DL-Lisina L-ascorbato participa en la síntesis de colágeno, una proteína crucial para mantener la integridad estructural de los tejidos .

Comparación Con Compuestos Similares

DL-Lisina L-ascorbato se puede comparar con otros compuestos similares como:

Ácido L-ascórbico: Si bien ambos compuestos tienen propiedades antioxidantes, DL-Lisina L-ascorbato es más estable y menos propenso a la oxidación en comparación con el ácido L-ascórbico puro.

Sales de Ascorbato: Otras sales de ascorbato, como el ascorbato de sodio y el ascorbato de calcio, también exhiben propiedades antioxidantes pero difieren en su solubilidad y biodisponibilidad.

Propiedades

Número CAS |

93805-34-6 |

|---|---|

Fórmula molecular |

C12H22N2O8 |

Peso molecular |

322.31 g/mol |

Nombre IUPAC |

2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t;2-,5+/m.0/s1 |

Clave InChI |

QPNXLUIFXPXQCB-MGMRMFRLSA-N |

SMILES isomérico |

C(CCN)CC(C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

SMILES canónico |

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)